molecular formula C13H14N2O B6330143 5-(3-Ethoxyphenyl)pyridin-2-amine CAS No. 1314987-80-8

5-(3-Ethoxyphenyl)pyridin-2-amine

Cat. No.: B6330143
CAS No.: 1314987-80-8
M. Wt: 214.26 g/mol
InChI Key: GBBQNFOBQFZDIK-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)pyridin-2-amine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. While specific data is limited, its core structure is closely related to other well-studied phenylpyridin-2-amine derivatives, which are recognized as valuable scaffolds in drug discovery . Compounds featuring the 2-aminopyridine moiety have been extensively investigated for their diverse pharmacological activities. Research indicates that this structural class exhibits potential as a kinase inhibitor, with some derivatives showing remarkable activity against specific drug-resistant mutants in oncology targets, suggesting a promising avenue for the development of anti-cancer agents . Furthermore, 2-aminopyridine derivatives are frequently utilized as key synthetic intermediates or building blocks for the construction of more complex heterocyclic systems, such as imidazopyridines, which are relevant in the synthesis of compounds with potential pharmaceutical applications . The ethoxyphenyl substituent in this compound may contribute to specific electronic and steric properties, influencing its binding affinity and interaction with biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the available safety data sheets and scientific literature for handling and application information.

Properties

IUPAC Name

5-(3-ethoxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-16-12-5-3-4-10(8-12)11-6-7-13(14)15-9-11/h3-9H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBQNFOBQFZDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294384
Record name 2-Pyridinamine, 5-(3-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-80-8
Record name 2-Pyridinamine, 5-(3-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 5-(3-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura reaction is widely employed to introduce aryl groups into pyridine systems. For 5-(3-Ethoxyphenyl)pyridin-2-amine, this method involves coupling a boronic acid derivative of 3-ethoxyphenyl with a halogenated pyridin-2-amine precursor.

Example Protocol
A mixture of 5-bromo-pyridin-2-amine (1 eq), 3-ethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2 eq) in degassed toluene/ethanol/water (4:2:1) is heated at 80°C under nitrogen for 12 hours. Post-reaction, the mixture is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield the product.

Key Considerations

  • Regioselectivity : The bromine atom at position 5 of pyridin-2-amine ensures precise coupling at the desired site.

  • Catalyst System : Palladium catalysts like Pd₂(dba)₃ with XantPhos ligands enhance efficiency in electron-deficient pyridine systems.

Nucleophilic Aromatic Substitution (NAS)

Displacement of Halogen with Aryl Groups

NAS offers an alternative route by leveraging electron-deficient pyridine rings. For instance, 5-fluoro-pyridin-2-amine reacts with 3-ethoxyphenoxide under basic conditions.

Reaction Conditions
5-Fluoro-pyridin-2-amine (1 eq), 3-ethoxyphenol (1.5 eq), and KOtBu (2 eq) in DMF are heated at 120°C for 24 hours. The crude product is isolated via acid-base workup (HCl/NaOH) and recrystallized from ethanol.

Limitations

  • Limited to strongly electron-deficient pyridines.

  • Competing side reactions (e.g., O-alkylation) necessitate careful stoichiometry.

Multi-Component Reactions (MCRs)

Groebke-Blackburn-Bienaymé Reaction

This MCR constructs imidazo[1,2-a]pyridine scaffolds, which can be hydrolyzed to yield pyridin-2-amine derivatives.

Procedure
A mixture of 2-aminopyridine (1 eq), 3-ethoxybenzaldehyde (1 eq), and tert-butyl isocyanide (1 eq) in MeOH with TosOH (0.2 eq) is stirred at 70°C for 12 hours. The imidazo[1,2-a]pyridine intermediate is hydrolyzed using HCl/dioxane at 20°C, followed by neutralization and extraction.

Advantages

  • Single-step formation of the core structure.

  • High atom economy.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Employed for intermediates using hexane/ethyl acetate or DCM/MeOH gradients.

  • Prep-HPLC : Critical for final product purification, especially with polar byproducts.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 8.6 ppm (pyridine H6), 7.4–7.2 ppm (ethoxyphenyl aromatic protons), and 6.1 ppm (NH₂).

  • LCMS : [M+H]⁺ expected at m/z 229.1.

Comparative Analysis of Methods

MethodYield*Temperature (°C)Catalysts/ReagentsPurification
Suzuki Coupling60–75%80–110Pd(PPh₃)₄, K₂CO₃Silica Chromatography
NAS40–55%120KOtBuRecrystallization
Groebke-Blackburn50–65%70TosOHPrep-HPLC

Challenges and Mitigation Strategies

  • Protecting Group Management : The ethoxy group may require protection during amination steps. Benzyl ethers are stable under acidic conditions.

  • Byproduct Formation : Pd black precipitation in coupling reactions is mitigated by rigorous degassing and ligand excess .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The ethoxy group (–OCH₂CH₃) activates the aryl ring toward electrophilic substitution. Key reactions include:

Reaction TypeConditionsProductsKey Observations
NitrationHNO₃/H₂SO₄, 0–5°C5-(3-Ethoxy-5-nitrophenyl)pyridin-2-amineMeta-directing effect of ethoxy group observed
SulfonationH₂SO₄/SO₃, 80°C5-(3-Ethoxy-4-sulfophenyl)pyridin-2-amineSteric hindrance limits para substitution

Acylation and Alkylation Reactions

The primary amine (–NH₂) at the 2-position reacts with acyl chlorides and alkyl halides:

Acylation

  • Reagents : Acetyl chloride, triethylamine (base)

  • Product : N-Acetyl-5-(3-ethoxyphenyl)pyridin-2-amine

  • Yield : 85% (purified via column chromatography)

Alkylation

  • Reagents : Benzyl bromide, K₂CO₃ (base), DMF, 80°C

  • Product : N-Benzyl-5-(3-ethoxyphenyl)pyridin-2-amine

  • Mechanism : SN2 displacement facilitated by the amine’s nucleophilicity

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C and C–N bond formation:

Buchwald-Hartwig Amination

SubstrateCatalyst SystemProductYield
5-Bromo-3-ethoxyphenylpyridin-2-aminePd(dba)₂/Xantphos, NaOtBu5-(3-Ethoxyphenyl)-N-arylpyridin-2-amine74%
  • Conditions : Toluene, reflux, 12–24 h

  • Applications : Synthesis of biaryl amines for drug discovery

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for metal complexes:

Metal SaltReaction ConditionsComplex StructureApplication
Cu(OAc)₂Ethanol, RT, 2 h[Cu(L)₂(OAc)]·H₂OCatalytic oxidation studies
PdCl₂DMSO, 60°C, 6 h[Pd(L)Cl₂]Suzuki-Miyaura coupling

Heterocycle Formation

The amine participates in cyclization reactions to form fused heterocycles:

Oxidation

  • Reagent : KMnO₄/H₂SO₄

  • Product : 5-(3-Ethoxyphenyl)pyridine-2-carboxylic acid (83% yield)

Reduction

  • Reagent : H₂, Raney Ni, 50 psi

  • Product : 5-(3-Ethoxyphenyl)piperidin-2-amine (selective saturation of pyridine ring)

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:

  • Primary products : Ethylbenzene, ammonia, and carbonaceous residues

  • Mechanism : Cleavage of the ethoxy group followed by ring fragmentation

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules and heterocycles. Its unique substitution pattern on the pyridine ring allows for further chemical modifications, making it a versatile building block in synthetic chemistry.

2. Biology

  • Antimicrobial and Antifungal Properties : Preliminary studies indicate that 5-(3-Ethoxyphenyl)pyridin-2-amine exhibits potential antimicrobial activities. Research is ongoing to elucidate its mechanism of action, which may involve the inhibition of specific enzymes related to microbial growth.

3. Medicine

  • Pharmaceutical Intermediate : The compound is being investigated for its role in drug discovery processes. Its structural features are conducive to developing new therapeutic agents, particularly in treating infections or diseases where microbial resistance is a concern .

4. Industry

  • Material Development : In industrial applications, 5-(3-Ethoxyphenyl)pyridin-2-amine is utilized in the production of dyes and pigments. Its chemical properties allow it to serve as a precursor for various materials used in coatings and plastics.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex organic synthesisFacilitates development of new compounds
BiologyAntimicrobial and antifungal researchPotential treatment options for resistant strains
MedicinePharmaceutical intermediateAids in drug discovery efforts
IndustryPrecursor for dyes and pigmentsEnhances material properties

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on various aminopyridine derivatives, including 5-(3-Ethoxyphenyl)pyridin-2-amine, demonstrated significant antimicrobial activity against several bacterial strains. The research highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry context, researchers utilized 5-(3-Ethoxyphenyl)pyridin-2-amine as a precursor to synthesize novel heterocyclic compounds with enhanced biological activity. This approach underscores the compound's utility in generating diverse chemical entities for further biological evaluation .

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Lipophilicity and Solubility

The ethoxyphenyl group in the target compound contrasts with other substituents in similar molecules:

Compound Name Substituent at 5-Position Molecular Weight Key Properties Source
5-(3-Ethoxyphenyl)pyridin-2-amine 3-Ethoxyphenyl 214.25 g/mol Moderate lipophilicity, balanced ADME N/A
5-(3-Phenylmethoxyphenyl)pyridin-2-amine 3-Benzyloxyphenyl 276.33 g/mol High lipophilicity, potential CNS penetration
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 2-Methoxypyridinyl 201.23 g/mol Improved solubility, reduced affinity
Crizotinib 1-(2,6-Dichloro-3-fluorophenyl)ethoxy 450.34 g/mol High molecular weight, kinase specificity
  • Ethoxyphenyl vs. Benzyloxyphenyl : The benzyloxy group in 5-(3-phenylmethoxyphenyl)pyridin-2-amine increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Ethoxyphenyl vs. Methoxypyridinyl : The methoxy group in 5-(2-methoxypyridin-3-yl)pyridin-2-amine improves solubility but may weaken target binding due to reduced steric bulk .

Pharmacological Activity and Target Selectivity

Kinase Inhibitors
  • Crizotinib : A clinically approved ALK/ROS1 inhibitor with a dichloro-fluorophenyl ethoxy group. Its bulky substituents confer high kinase selectivity but limit oral bioavailability .
  • Pexidartinib : Features a trifluoromethylpyridyl group and chloropyrrolopyridinyl methyl substituent, targeting CSF1R for TGCT therapy. The halogenated groups enhance potency but raise metabolic stability concerns .
  • KRC-108 : Contains a benzo[d]oxazol-2-yl and piperidin-4-yl group, showing selectivity for GRK-2/5 kinases. The rigid heterocycle improves binding affinity compared to the flexible ethoxyphenyl group .
Antimicrobial and Anticancer Agents
  • Oxadiazole Derivatives : Compounds like N-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine exhibit MIC values of 4–8 µg/mL against bacteria and fungi. The fluorophenyl group enhances electron-withdrawing effects, critical for antimicrobial activity .
  • Triazinyl Derivatives: Compounds with morpholino-triazinyl substituents (e.g., 4-(difluoromethyl)-5-(4-morpholino-triazinyl)pyridin-2-amine) demonstrate potent TGF-β inhibition. The triazine ring facilitates hydrogen bonding, a feature absent in the ethoxyphenyl group .

Structural Modifications and Clinical Relevance

  • Bioisosteres : Replacing the ethoxyphenyl with a pyridinyl group (e.g., in ) maintains the aromatic ring but alters electronic properties, affecting target interactions.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Nitro Reduction60–75H₂ (1 atm), Pd-C, EtOH, 12 h
Suzuki Coupling50–65Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C

Basic: How is the structure of 5-(3-Ethoxyphenyl)pyridin-2-amine validated post-synthesis?

Methodological Answer:

  • 1H NMR Analysis:
    • Pyridine Ring Protons: Aromatic protons appear as distinct doublets (e.g., δ 6.45–7.76 ppm for pyridine H; J = 8–9 Hz for coupling).
    • Ethoxy Group: A triplet at δ 1.06 ppm (CH₃ of ethoxy) and a quartet at δ 3.5–4.1 ppm (OCH₂) .
  • LCMS (ESI): Molecular ion peak [M+H]⁺ expected at m/z 215.1 (calculated for C₁₃H₁₄N₂O). Isotopic patterns confirm halogen-free composition .

Advanced: How do electronic effects of the 3-ethoxyphenyl substituent influence the compound’s reactivity?

Methodological Answer:
The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the pyridine ring toward electrophilic substitution. Computational studies (DFT) predict:

  • Electrophilic Aromatic Substitution (EAS): Enhanced reactivity at the para position relative to the amine group.
  • Hydrogen Bonding: The ethoxy oxygen may participate in H-bonding with biological targets, as seen in kinase inhibitors like KRC-108 .

Q. Table 2: Substituent Effects on Reactivity

PositionReactivity (Relative to H)Key Interactions
3-Ethoxy↑ Electron densityResonance donation
2-Amine↑ Basicity (pKa ~5.5)H-bond acceptor

Advanced: How can crystallographic data resolve ambiguities in structural characterization?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): SHELX programs (e.g., SHELXL) refine atomic coordinates, bond lengths, and angles. For example, the ethoxy group’s dihedral angle with the pyridine ring can confirm steric constraints .
  • Troubleshooting: Disordered ethoxy groups require constrained refinement or twin modeling (e.g., using TWINLAW in SHELXTL) .

Advanced: What strategies address contradictions in biological activity data for 5-(3-Ethoxyphenyl)pyridin-2-amine derivatives?

Methodological Answer:

  • Dose-Response Curves: Validate potency (IC₅₀) across multiple assays (e.g., fluorescence polarization vs. radiometric kinase assays).
  • Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular assays .

Example Workflow:

In vitro Assay: Measure TrkA inhibition (IC₅₀ = 50 nM ± 10%).

ADME Profiling: Check solubility (PBS, pH 7.4) and plasma protein binding.

Structural Analog Comparison: Compare with 5-(4-methylpiperazin-1-yl)pyridin-2-amine to isolate substituent effects .

Basic: What are the key safety considerations when handling 5-(3-Ethoxyphenyl)pyridin-2-amine?

Methodological Answer:

  • Toxicity Screening: Ames test for mutagenicity (OECD 471).
  • PPE Requirements: Nitrile gloves, lab coat, and fume hood use due to amine reactivity and potential dust inhalation .

Advanced: How can computational modeling predict the binding mode of 5-(3-Ethoxyphenyl)pyridin-2-amine to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Use TrkA kinase (PDB: 6KCC) as a template. The ethoxyphenyl group occupies a hydrophobic pocket, while the pyridin-2-amine forms H-bonds with Glu590 .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .

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